molecular formula C13H8ClNO B14207137 10-Chloro-6H-pyrido[1,2-A]quinolin-6-one CAS No. 631842-15-4

10-Chloro-6H-pyrido[1,2-A]quinolin-6-one

Cat. No.: B14207137
CAS No.: 631842-15-4
M. Wt: 229.66 g/mol
InChI Key: FLJBLCAZPFDCPE-UHFFFAOYSA-N
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Description

10-Chloro-6H-pyrido[1,2-A]quinolin-6-one is a heterocyclic compound that belongs to the class of quinoline derivatives It is characterized by a fused ring system that includes a pyridine ring and a quinoline ring, with a chlorine atom at the 10th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Chloro-6H-pyrido[1,2-A]quinolin-6-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under acidic or basic conditions. For instance, the reaction of 2-chloronicotinic acid with suitable amines can lead to the formation of the desired quinoline derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve large-scale production. The use of environmentally benign solvents and catalysts is also a focus to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

10-Chloro-6H-pyrido[1,2-A]quinolin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions include quinoline N-oxides, amine derivatives, and various substituted quinoline compounds .

Scientific Research Applications

Mechanism of Action

The mechanism by which 10-Chloro-6H-pyrido[1,2-A]quinolin-6-one exerts its effects involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate with DNA, disrupting its function and leading to cell death. Additionally, it can inhibit specific enzymes involved in cellular processes, further contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

    6H-pyrido[1,2-A]quinolin-6-one: Lacks the chlorine atom at the 10th position.

    10-Methyl-6H-pyrido[1,2-A]quinolin-6-one: Contains a methyl group instead of a chlorine atom.

Uniqueness

10-Chloro-6H-pyrido[1,2-A]quinolin-6-one is unique due to the presence of the chlorine atom, which enhances its reactivity and biological activity compared to its non-chlorinated counterparts .

Properties

CAS No.

631842-15-4

Molecular Formula

C13H8ClNO

Molecular Weight

229.66 g/mol

IUPAC Name

10-chlorobenzo[c]quinolizin-6-one

InChI

InChI=1S/C13H8ClNO/c14-11-6-3-5-10-12(16)8-9-4-1-2-7-15(9)13(10)11/h1-8H

InChI Key

FLJBLCAZPFDCPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=O)C3=C(N2C=C1)C(=CC=C3)Cl

Origin of Product

United States

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